4-(1H-indol-3-yl)-N-(1-pyrimidin-4-ylethyl)butanamide
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Overview
Description
4-(1H-indol-3-yl)-N-(1-pyrimidin-4-ylethyl)butanamide is a synthetic organic compound that features an indole ring and a pyrimidine ring connected via a butanamide linker. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-(1-pyrimidin-4-ylethyl)butanamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrimidine Derivative: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of Indole and Pyrimidine Derivatives: The indole and pyrimidine derivatives are then coupled using a suitable linker, such as butanoyl chloride, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-(1-pyrimidin-4-ylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted amide derivatives.
Scientific Research Applications
4-(1H-indol-3-yl)-N-(1-pyrimidin-4-ylethyl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-(1-pyrimidin-4-ylethyl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in inflammation or cancer progression, thereby modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-indol-3-yl)-N-(1-pyrimidin-2-ylethyl)butanamide
- 4-(1H-indol-3-yl)-N-(1-pyrimidin-5-ylethyl)butanamide
- 4-(1H-indol-3-yl)-N-(1-pyrimidin-6-ylethyl)butanamide
Uniqueness
4-(1H-indol-3-yl)-N-(1-pyrimidin-4-ylethyl)butanamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
4-(1H-indol-3-yl)-N-(1-pyrimidin-4-ylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13(16-9-10-19-12-21-16)22-18(23)8-4-5-14-11-20-17-7-3-2-6-15(14)17/h2-3,6-7,9-13,20H,4-5,8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCKVRGGQAQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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